Ampicilloic Acid

Description

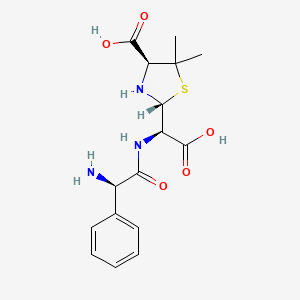

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-2-[(R)-[[(2R)-2-amino-2-phenylacetyl]amino]-carboxymethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O5S/c1-16(2)11(15(23)24)19-13(25-16)10(14(21)22)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,13,19H,17H2,1-2H3,(H,18,20)(H,21,22)(H,23,24)/t9-,10+,11+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAWOPKDXRJNHV-MPPDQPJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C(C(=O)O)NC(=O)C(C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N[C@H](S1)[C@@H](C(=O)O)NC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186417 | |

| Record name | Ampicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32746-94-4 | |

| Record name | Ampicilloic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032746944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampicilloic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMPICILLOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9384342O2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation and Degradation Pathways of Ampicilloic Acid

Hydrolytic Mechanisms of Ampicillin (B1664943) Beta-Lactam Ring Opening

The principal route for the formation of ampicilloic acid from ampicillin is through the hydrolysis of the β-lactam ring. This reaction involves the addition of a water molecule across the cyclic amide bond, leading to its cleavage. The process can be catalyzed by acids, bases, or specific enzymes known as β-lactamases. nih.govsemanticscholar.orgresearchgate.net

Acid-Catalyzed Hydrolysis Pathways of Ampicillin to this compound

Under acidic conditions (low pH), ampicillin degradation is significantly accelerated. akjournals.comlongdom.org The pH-rate profile for ampicillin degradation shows that the compound is unstable at low pH values. semanticscholar.org The mechanism involves the protonation of the β-lactam ring, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This leads to the opening of the ring and the formation of this compound. The stability of ampicillin is markedly reduced in strongly acidic environments, such as those found in the stomach. akjournals.com

Base-Catalyzed Hydrolysis Pathways of Ampicillin to this compound

In alkaline or basic solutions (high pH), the hydrolysis of the ampicillin β-lactam ring is also accelerated, proceeding via a base-catalyzed mechanism. nih.govucl.ac.be The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. This forms a tetrahedral intermediate which then collapses, leading to the cleavage of the C-N bond in the ring and the formation of this compound. researchgate.net

Research conducted on ampicillin degradation in aqueous solutions at pH 12 demonstrated that 5R-penicilloic acid (an isomer of this compound) is the initial degradation product. nih.govresearchgate.net This initial product can subsequently undergo epimerization at the C-5 position to form the 5S isomer. nih.govresearchgate.net The rate of this base-catalyzed hydrolysis increases with pH above approximately 5.5 and follows first-order kinetics. ucl.ac.be The stability of ampicillin in solution is known to be poor at a pH greater than 7. sigmaaldrich.com

| Condition | Observation | Primary Degradation Product | Reference |

|---|---|---|---|

| Strongly Acidic (e.g., pH 1.2, 1N HCl) | Rapid degradation; stability is significantly reduced. | This compound | akjournals.comlongdom.org |

| Weakly Acidic to Neutral (pH 4-7) | Relatively stable; maximum stability observed around pH 5.85 in the absence of buffer. | This compound | semanticscholar.orgakjournals.com |

| Alkaline (e.g., pH > 7, 1N NaOH) | Degradation rate increases with pH; stability is poor. | This compound (initially 5R-penicilloic acid) | nih.govresearchgate.netsigmaaldrich.com |

Enzymatic Hydrolysis by Beta-Lactamases

The most significant pathway for ampicillin degradation, particularly in a biological context, is enzymatic hydrolysis mediated by β-lactamases. nih.govwikipedia.org These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics. nih.govnih.gov They function by efficiently catalyzing the hydrolysis of the β-lactam ring, converting ampicillin into the inactive this compound. nih.govresearchgate.net β-lactamases are broadly classified into two main types based on their catalytic mechanism: serine β-lactamases and metallo-β-lactamases. researchgate.netwikipedia.org

Serine β-lactamases (SBLs) utilize a serine residue in their active site to catalyze the hydrolysis of the β-lactam ring. researchgate.netwikipedia.org The TEM-1 β-lactamase is a classic example of a class A SBL and is one of the most commonly encountered β-lactamases in Gram-negative bacteria, responsible for a high percentage of ampicillin resistance in species like E. coli. wikipedia.org

The catalytic mechanism involves a two-step process:

Acylation: The active site serine acts as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. This forms a covalent acyl-enzyme intermediate, opening the β-lactam ring. researchgate.netfrontiersin.org

Deacylation: A water molecule, activated by a general base in the active site, hydrolyzes the acyl-enzyme intermediate. This step releases the inactivated antibiotic (this compound) and regenerates the free, active enzyme, allowing it to catalyze further reactions. wikipedia.orgfrontiersin.org

The efficiency of this process is remarkably high. Kinetic studies of TEM-1 have reported kcat values (turnover number) for ampicillin hydrolysis in the range of 800–2000 s⁻¹. nih.gov

| Parameter | Reported Value Range | Significance | Reference |

|---|---|---|---|

| kcat (s-1) | 800 - 2000 | Represents the maximum number of ampicillin molecules hydrolyzed per enzyme molecule per second. | nih.gov |

| KM (µM) | 20 - 77 | Indicates the substrate concentration at which the reaction rate is half of its maximum; reflects the affinity of the enzyme for ampicillin. | nih.gov |

Metallo-β-lactamases (MBLs) belong to class B of the β-lactamase family and require one or two divalent metal ions, typically zinc (Zn²⁺), for their catalytic activity. wikipedia.orgbohrium.com These enzymes have a broad substrate spectrum, capable of hydrolyzing most β-lactam antibiotics, including ampicillin. nih.govnih.gov

The mechanism of MBLs involves the metal ion(s) activating a water molecule in the active site. wikipedia.orgnumberanalytics.com This metal-bound hydroxide ion then acts as a potent nucleophile, directly attacking the carbonyl carbon of the β-lactam ring. numberanalytics.com The zinc ions stabilize the resulting negatively charged tetrahedral intermediate, facilitating the cleavage of the amide bond and the formation of this compound. numberanalytics.com The metal ions are crucial for both substrate binding and the catalytic hydrolysis itself. numberanalytics.comnumberanalytics.com The presence and coordination of these metal ions significantly influence the enzyme's activity and substrate recognition. numberanalytics.com While zinc is the most common cofactor, other metal ions can sometimes substitute for it, albeit often with different catalytic efficiencies. nih.gov

Non-Hydrolytic Degradation Pathways Leading to this compound Formation

The predominant pathway for the formation of this compound from ampicillin is hydrolysis. However, other degradation processes can occur, though they may not directly lead to this compound as the primary product. For instance, studies on the degradation of ampicillin using non-thermal plasma treatment have shown that while some hydrolysis of the β-lactam ring occurs to form this compound, it is detectable only in minor amounts. mdpi.com This suggests that under such high-energy conditions, the this compound, once formed, likely reacts rapidly in subsequent degradation pathways, such as oxidation at the sulfur position. mdpi.com In typical aqueous conditions, aside from hydrolysis, ampicillin can also undergo intermolecular reactions to form polymers, especially in concentrated solutions. nih.govresearchgate.net However, the direct conversion of ampicillin to this compound via a defined non-hydrolytic pathway is not a major documented route; hydrolysis remains the key mechanism for its formation.

Photolytic Degradation Processes of Ampicillin

Exposure of ampicillin to ultraviolet (UV) light induces photodegradation, a process that contributes to its decomposition. The photolytic degradation of ampicillin can proceed through various pathways, one of which is the opening of the strained β-lactam ring. nih.govmdpi.com This ring-opening is a result of the interaction of the molecule with photons, which can provide the energy needed to break the amide bond within the ring, often in the presence of water. This hydrolysis reaction results in the formation of this compound. nih.gov

Studies using techniques like photoluminescence (PL) and FTIR spectroscopy have shown that UV exposure leads to chemical changes, including the emergence of new IR bands that suggest the formation of new N-H and -COOH groups, consistent with the structure of this compound. nih.gov The process can be amplified in different media, such as in the presence of excipients or in alkaline conditions. nih.gov Furthermore, heterogeneous photocatalysis, for instance using TiO2, has been shown to degrade ampicillin, with this compound isomers being identified as primary degradation products. researchgate.net The degradation of ampicillin via photolysis in aqueous environments can be extensive, with studies showing almost complete degradation after 48 hours, leading to a variety of transformation products, including this compound. researchgate.net

Plasma-Induced Degradation Mechanisms of Ampicillin

Non-thermal plasma is an advanced oxidation process capable of degrading complex organic molecules like ampicillin. mdpi.com When ampicillin in an aqueous solution is treated with a floating electrode dielectric barrier discharge (FE-DBD) plasma, it undergoes rapid decomposition. mdpi.com High-resolution mass spectrometry analysis reveals that the initial step in this degradation pathway is the formation of Ampicillin S-oxide. mdpi.com

Following this initial oxidation, further reactions occur. While this compound is detected among the degradation products, it is typically found in minor amounts and does not accumulate, suggesting it is a transient intermediate in the plasma-induced degradation cascade. mdpi.com The mechanism suggests that once formed via hydrolysis of the β-lactam ring, this compound is highly reactive under plasma conditions and rapidly degrades further into other smaller fragments or participates in rearrangement reactions. mdpi.com The reactive oxygen and nitrogen species (ROS/RNS) generated by the plasma are key to these degradation processes. mdpi.com

Thermal Degradation Processes of Ampicillin

Thermal stress is a significant factor in the degradation of ampicillin, particularly in aqueous solutions. Forced degradation studies, which involve heating the drug substance, demonstrate that elevated temperatures accelerate the hydrolysis of the β-lactam ring. longdom.org This reaction is a primary pathway for the formation of this compound. longdom.org

The kinetics of ampicillin degradation show a strong dependence on both temperature and pH. semanticscholar.org Heating ampicillin solutions, for example at 60°C, leads to significant degradation. longdom.org The core mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the β-lactam ring, leading to the cleavage of the amide bond and the formation of the two carboxylic acid groups characteristic of this compound. Studies have shown that while ampicillin may be relatively stable in solid form, in solution its stability decreases, and thermal stress enhances the rate of conversion to this compound. longdom.orgsemanticscholar.org

Subsequent Transformation and Secondary Degradation Products from this compound

Once formed, this compound is not a stable endpoint and can undergo further chemical transformations, leading to a variety of secondary degradation products. These reactions include decarboxylation, polymerization, and intramolecular cyclization.

Decarboxylation to Ampilloic Acid

This compound can undergo decarboxylation, a reaction that involves the loss of a carboxyl group as carbon dioxide. This transformation results in the formation of another degradation product known as ampilloic acid. researchgate.netresearchgate.net This conversion has been observed in studies of ampicillin degradation under various conditions, including enzymatic hydrolysis. researchgate.net Mass spectrometry has been used to identify the primary product (P1) as this compound and the secondary product (P2), formed from P1, as ampilloic acid, confirming the loss of a CO2 molecule. researchgate.net

Oligomerization and Polymer Formation Involving this compound

In aqueous solutions, ampicillin and its degradation products can undergo intermolecular reactions to form dimers and higher-order polymers. nih.govresearchgate.net This polymerization is a significant degradation pathway, especially at neutral or alkaline pH. The mechanism involves the nucleophilic attack of the side-chain amino group of one ampicillin molecule on the electrophilic carbonyl carbon of the β-lactam ring of another molecule. nih.gov

As this compound is the primary product of ampicillin hydrolysis, it is present in solutions where polymerization occurs. researchgate.net The formation of ampicillin polymers can be detected within hours of dissolution. nih.govresearchgate.net These polymeric substances are complex and can involve various linkages, contributing to the heterogeneity of ampicillin degradation products.

Formation of Diketopiperazine Derivatives from this compound

A significant intramolecular degradation pathway for ampicillin and its derivatives involves the formation of piperazine-2,5-diones, commonly known as diketopiperazines (DKPs). nih.govbaranlab.org This reaction occurs via an intramolecular cyclization. For this compound, the process is initiated by the nucleophilic attack of the terminal amino group of the phenylglycyl side chain on the amide carbonyl carbon that was originally part of the β-lactam ring. mdpi.com

This intramolecular aminolysis results in the formation of a stable six-membered diketopiperazine ring and the cleavage of the bond connecting the side chain to the thiazolidine (B150603) ring. mdpi.comnih.gov The formation of ampicillin diketopiperazine has been identified as a key product in degradation studies, particularly under conditions that favor the flexibility of the molecule, such as in solution. nih.govmdpi.com This rearrangement is a common pathway for many β-lactam antibiotics. baranlab.org

Data Tables

Table 1: Key Degradation Products of Ampicillin under Various Conditions

| Degradation Condition | Primary Product(s) | Secondary/Other Products | Reference(s) |

| Photolytic (UV/Photocatalysis) | This compound | Isomers of penicilloic acid, various transformation products | researchgate.netnih.govresearchgate.net |

| Plasma-Induced | Ampicillin S-oxide | This compound (transient), Ampicillin Diketopiperazine | mdpi.com |

| Thermal (Aqueous Solution) | This compound | Ampilloic Acid, Polymers | longdom.orgsemanticscholar.org |

| Alkaline Hydrolysis | 5R-Ampicilloic Acid | 5S-Ampicilloic Acid, Ampicillin Polymers, Diketopiperazines | nih.govresearchgate.net |

Table 2: Transformation Pathways of this compound

| Transformation Process | Resulting Compound(s) | Mechanism | Reference(s) |

| Decarboxylation | Ampilloic Acid | Loss of a carboxyl group as CO2 | researchgate.netresearchgate.net |

| Oligomerization | Ampicillin Polymers/Oligomers | Intermolecular aminolysis | nih.govresearchgate.net |

| Cyclization | Ampicillin Diketopiperazine | Intramolecular aminolysis | nih.govmdpi.comnih.gov |

Oxidation Pathways of this compound

Once formed, this compound can undergo oxidative degradation. The newly formed carboxylic acid in this compound is highly reactive and can fragment into new compounds. mdpi.com The introduction of a hydroxyl group has been noted as one of the outcomes of ampicillin degradation, indicating oxidative processes are at play. researchgate.net

In some advanced degradation processes, such as those involving non-thermal plasma, the initial oxidation of the parent ampicillin molecule can form ampicillin S-oxide. mdpi.com While this is an oxidation of the parent compound, the subsequent degradation pathways can differ. For this compound itself, oxidation can lead to the formation of intermediates through the action of reactive oxygen species (ROS), which can cause further fragmentation of the molecule. researchgate.net For instance, the strained cyclic amide group, once hydrolyzed to form this compound, can undergo subsequent decarboxylation and further oxidation by ROS. researchgate.net

Stereochemical Considerations in this compound Formation

The formation of this compound involves significant stereochemical transformations, particularly concerning the C-5 carbon atom of the penicilloic acid structure.

Formation of (5S, 6R) this compound Isomer

The (5S, 6R) isomer of this compound is a significant product formed during the degradation of ampicillin. nih.govcapes.gov.br Its formation occurs through the epimerization of the initially produced (5R, 6R) isomer. researchgate.netnih.gov This transformation involves an inversion of the stereochemistry at the C-5 position. ox.ac.uk Studies have confirmed that products formed in-vitro from ampicillin penicilloates are the 5S epimers. nih.govcapes.gov.br Research involving penicillin-binding proteins (PBPs) has identified an unprecedented complex with (5S)-penicilloic acid, which was formed by the C-5 epimerization of the nascent (5R)-penicilloic acid product. ox.ac.uk

Formation of (5R, 6R) this compound Isomer

The hydrolysis of the β-lactam ring in ampicillin initially yields the (5R)-penicilloic acid (this compound). researchgate.netnih.gov This isomer retains the original stereoconfiguration of the parent ampicillin molecule at the C-5 and C-6 positions. This (5R, 6R) isomer is considered the first degradation product in this pathway. researchgate.netnih.gov

Epimerization Processes of this compound (e.g., at C-5)

A crucial process in the chemistry of this compound is its epimerization at the C-5 position. The initially formed (5R, 6R) isomer subsequently undergoes epimerization to form the more stable (5S, 6R) isomer. researchgate.netnih.gov This conversion is proposed to proceed through an imine tautomer intermediate. researchgate.netnih.gov The relative proportion of the this compound isomers can be influenced by environmental factors such as temperature and pH. wjpps.com This epimerization is a well-documented phenomenon, confirmed through various analytical techniques including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy. nih.govcapes.gov.br

Analytical Methodologies for the Characterization and Quantification of Ampicilloic Acid

Chromatographic Separation Techniques for Ampicilloic Acid and Related Substances

Chromatography is the cornerstone for isolating this compound from complex matrices. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase. Various liquid chromatography techniques have been successfully applied to resolve this compound from ampicillin (B1664943) and other degradation products. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of ampicillin and its related substances, including this compound. nih.govnih.gov HPLC methods offer robust and reliable separation, making them suitable for routine quality control.

One established HPLC method employs an anionic exchange resin column with a mobile phase consisting of 0.02 M sodium nitrate (B79036) in 0.01 M borate (B1201080) buffer at a pH of 9.15. nih.gov This method allows for the separation and quantification of ampicillin and its degradation products, such as this compound, in under 12 minutes. nih.gov Reversed-phase HPLC (RP-HPLC) is also common, often utilizing a C18 column. researchgate.netdepauw.edu For instance, a mobile phase of 20mM sodium dihydrogen phosphate (B84403) and methanol (B129727) (75:25) has been used with UV detection at 210 nm for the analysis of ampicillin and its derivatives. depauw.edu

A study developing an HPLC method for ampicillin and dicloxacillin (B1670480) in the presence of their impurity, 6-aminopenicillanic acid, used a C18 column with an isocratic elution of acetonitrile (B52724) and water (60:40, v/v), with the pH adjusted to 4 using orthophosphoric acid. researchgate.net

Table 1: HPLC Method Parameters for Ampicillin and Related Substances Analysis

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Anionic exchange resin (1-m long) nih.gov | C18 depauw.edu |

| Mobile Phase | 0.02 M NaNO3 in 0.01 M borate buffer (pH 9.15) nih.gov | 20mM NaH2PO4 and Methanol (75:25) depauw.edu |

| Flow Rate | 0.45 ml/min nih.gov | Not Specified |

| Detection | Not Specified | UV at 210 nm depauw.edu |

| Run Time | < 12 minutes nih.gov | Not Specified |

Rapid Resolution Liquid Chromatography (RRLC) Approaches

Rapid Resolution Liquid Chromatography (RRLC) offers significant advantages in terms of speed and efficiency for the analysis of this compound. RRLC systems, equipped with shorter columns packed with smaller particles, can achieve faster separations without compromising resolution.

A notable application of RRLC coupled with electrospray ionization tandem mass spectrometry (RRLC-ESI-MSn) was developed to identify related substances in ampicillin capsules. nih.govsemanticscholar.org This method utilized a 1.8 μm Agilent Zorbax XDB-C18 column (50 mm × 4.6 mm) with a gradient elution of 0.1% formic acid in water and methanol at a flow rate of 0.4 mL·min−1. nih.gov This RRLC method successfully separated multiple components, including isomers of this compound, which were tentatively identified as (5S, 6R) this compound and (5R, 6R) this compound based on their retention behavior and mass spectral data. nih.gov

Table 2: RRLC Method for the Analysis of Ampicillin Related Substances

| Parameter | Condition |

|---|---|

| Chromatography System | Agilent 1200 series Rapid Resolution Liquid Chromatography nih.gov |

| Column | Agilent Zorbax XDB-C18, 1.8 µm, 50 mm × 4.6 mm nih.gov |

| Mobile Phase A | 0.1% formic acid solution nih.gov |

| Mobile Phase B | Methanol nih.gov |

| Flow Rate | 0.4 mL/min nih.gov |

| Injection Volume | 1 µL nih.govsemanticscholar.org |

| Detection | ESI-MSn nih.gov |

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) represents a further advancement in liquid chromatography, employing columns with even smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling higher backpressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity. nih.govresearchgate.net

A rapid and sensitive UPLC-MS method was developed for the quantitative analysis of ampicillin, which is also applicable to its degradation products like this compound. nih.govresearchgate.net The separation was achieved on a BEH C18 column (100 × 2.1 mm, 1.7 µm particle size) with a binary mobile phase of 0.001% acetic acid in water and methanol (30:70). nih.govresearchgate.net The total chromatographic analysis time for ampicillin was remarkably short, at just 1.5 minutes. nih.govresearchgate.net This high-throughput capability is invaluable for the analysis of large numbers of samples.

Another study utilized UHPLC coupled with triple quadrupole mass spectrometry (UHPLC-QqQ) for the analysis of phenolic acids, demonstrating the power of this technique for quantitative analysis of various acidic compounds. nih.gov

Table 3: UHPLC Method for Ampicillin Analysis

| Parameter | Condition |

|---|---|

| Column | BEH C18 (100 × 2.1 mm, 1.7 µm) nih.govresearchgate.net |

| Mobile Phase | 0.001% acetic acid in water and methanol (30:70) nih.govresearchgate.net |

| Flow Rate | 0.3 mL/min nih.govresearchgate.net |

| Analysis Time | 1.5 minutes nih.govresearchgate.net |

| Detection | Positive Electrospray Ionization MS nih.govresearchgate.net |

High-Performance Capillary Electrophoresis (HPCE) for this compound Analysis

High-Performance Capillary Electrophoresis (HPCE) is another powerful analytical technique that has been applied to the analysis of ampicillin and its related substances. nih.govsemanticscholar.org HPCE separates ions based on their electrophoretic mobility in an electric field, offering high efficiency and resolution. While less common than HPLC for routine analysis, HPCE provides a different separation mechanism that can be advantageous for resolving complex mixtures. Its application in analyzing ampicillin and its degradation products, including this compound, has been documented in the literature. nih.govsemanticscholar.org

Spectrometric Characterization Techniques for this compound

Spectrometric techniques, particularly mass spectrometry, are indispensable for the structural elucidation and sensitive detection of this compound. When coupled with chromatographic separation, these methods provide a powerful tool for unambiguous identification and quantification.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MSn)

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification, quantification, and structural elucidation of chemical compounds. researchgate.net For this compound, which is a hydrolysis product of ampicillin, MS analysis typically shows a protonated molecule [M+H]+ at an m/z of 368. nih.govresearchgate.net

Tandem Mass Spectrometry (MSn or MS/MS) takes this a step further by isolating a specific ion (a precursor ion) and subjecting it to fragmentation to produce product ions. nih.gov The resulting fragmentation pattern is highly specific to the molecule's structure and serves as a "fingerprint" for identification. nih.gov

In the analysis of this compound, the precursor ion at m/z 368 undergoes collision-induced dissociation to yield characteristic product ions. nih.gov Key fragment ions observed for this compound include those at m/z 324.1, 307.1, and 175.1. nih.gov The ion at m/z 324 corresponds to the loss of carbon dioxide (44 Da) from the precursor ion. researchgate.net The fragmentation pathways of this compound have been studied to facilitate its identification in complex mixtures. nih.govscispace.com

Liquid chromatography-mass spectrometry (LC-MS) and LC-MS/MS are the most common configurations, combining the separation power of LC with the detection and identification capabilities of MS. nih.govnih.gov Electrospray ionization (ESI) is a frequently used ionization source for these analyses, as it is a soft ionization technique suitable for polar and thermally labile molecules like this compound. nih.govnih.gov

Table 4: Mass Spectrometric Data for this compound

| Ion | m/z Value | Interpretation | Reference |

|---|---|---|---|

| [M+H]+ | 368.1 | Protonated molecular ion | nih.gov |

| Fragment Ion | 324.1 | Loss of CO2 from the precursor ion | nih.govresearchgate.net |

| Fragment Ion | 307.1 | Further fragmentation | nih.gov |

| Fragment Ion | 175.1 | Characteristic fragment | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. scispace.com In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.

For this compound, ESI is typically performed in positive ion mode, where the molecule is protonated to form the pseudomolecular ion [M+H]⁺. In studies analyzing related substances in ampicillin capsules, the protonated quasimolecular ion of this compound isomers was observed at a mass-to-charge ratio (m/z) of 368.1. nih.gov This technique is highly effective for determining the molecular weight of the compound and serves as a preliminary step for more detailed structural analysis through tandem mass spectrometry (MS/MS).

Hybrid Triple Quadrupole Linear Ion Trap Mass Spectrometry (LC/QqLIT-MS)

Liquid chromatography combined with a hybrid triple quadrupole linear ion trap mass spectrometer (LC/QqLIT-MS) offers enhanced sensitivity and specificity for both qualitative and quantitative analysis. This instrumental setup allows for classic triple quadrupole scans, such as selected reaction monitoring (SRM), as well as sensitive ion trap experiments. researchgate.net

In the context of ampicillin degradation studies, LC/QqLIT-MS is utilized to identify and characterize various degradation products, including this compound. researchgate.net The instrument can perform MSⁿ experiments, which are invaluable for elucidating complex fragmentation pathways. For instance, a precursor ion selected in the first quadrupole (Q1) can be fragmented in the collision cell (q2), and the resulting product ions can be trapped and further fragmented in the linear ion trap (Q3). This capability allows for a detailed structural characterization of ampicillin-related impurities.

Hybrid Quadrupole Time-of-Flight Mass Spectrometry (LC/QqTOF-MS)

The combination of liquid chromatography with a hybrid quadrupole time-of-flight mass spectrometer (LC/QqTOF-MS) provides high-resolution and accurate mass measurements, which are critical for the unambiguous identification of unknown compounds. researchgate.net The QqTOF instrument combines the ion selection capabilities of a quadrupole with the high mass accuracy of a time-of-flight analyzer.

In the analysis of ampicillin and its degradation products, LC/QqTOF-MS is instrumental in confirming the elemental composition of various species. researchgate.net For this compound, this technique can provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, which helps to distinguish it from other compounds with similar nominal masses. The high resolution of the TOF analyzer allows for the separation of isobaric interferences, leading to more reliable identification.

Fragmentation Pathway Elucidation of this compound via MS

Tandem mass spectrometry (MS/MS) is essential for elucidating the fragmentation pathway of this compound, providing structural confirmation. When the protonated molecule of this compound ([M+H]⁺ at m/z 368.1) is subjected to collision-induced dissociation (CID), it breaks apart into several characteristic fragment ions. nih.gov

One of the primary fragmentation patterns involves the loss of a water molecule and a molecule of the thiazolidine (B150603) ring. nih.gov Key fragment ions observed in the ESI-MS/MS spectra of this compound isomers include those at m/z 324.1, 307.1, 279.2, and 175.1. nih.gov The fragment ion at m/z 324.1 is particularly significant as it corresponds to the molecular weight of ampilloic acids, another degradation product. nih.gov Another notable fragment ion is observed at m/z 191.0. nih.gov The presence of these specific fragments provides a reliable fingerprint for the identification of this compound in a sample.

| Precursor Ion (m/z) | Fragment Ions (m/z) | Tentative Identification |

| 368.1 | 324.1, 307.1, 279.2, 175.1, 191.0 | Isomers of this compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution.

¹H NMR for Structural Confirmation of this compound

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the structure of this compound by analyzing the chemical environment of its hydrogen atoms. While specific ¹H NMR data for this compound is not extensively detailed in readily available literature, studies on the degradation of ampicillin have used ¹H NMR to characterize related penicilloic acids. nih.govresearchgate.net

In these studies, characteristic peaks for penicilloic acid, an isomer of this compound, were identified in the regions of 0.5-0.9 ppm and 3.0-4.5 ppm. nih.gov The signals corresponding to the methyl groups on the thiazolidine ring are particularly useful for identification. nih.gov For ampicillin itself, the protons of the methyl groups on the β-lactam ring are used for quantification, and similar principles would apply to this compound. nih.gov The analysis of chemical shifts and spin-spin coupling constants in the ¹H NMR spectrum allows for the assignment of protons to specific positions in the molecule, thereby confirming the structural integrity of this compound. High-resolution ¹H NMR has been successfully used to detect and assign resonances for the 5R, 6R and 5S, 6R penicilloic acid metabolites of ampicillin. researchgate.net

| Proton Environment (Tentative) | Chemical Shift Range (ppm) |

| Methyl groups on thiazolidine ring | 0.5 - 0.9 |

| Protons adjacent to functional groups | 3.0 - 4.5 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive analytical technique used to identify the functional groups present in a molecule. researchgate.net It works on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.

While a specific, complete FTIR spectrum for this compound is not widely published, the analysis of its parent compound, ampicillin, and the general understanding of β-lactam degradation provide insight into the expected spectral features. The hydrolysis of the β-lactam ring in ampicillin to form this compound results in the loss of the characteristic C=O stretching vibration of the β-lactam, which typically appears around 1760 cm⁻¹. Concurrently, the formation of two carboxylic acid groups in this compound would lead to the appearance of broad O-H stretching bands (around 3300-2500 cm⁻¹) and strong C=O stretching bands (around 1725-1700 cm⁻¹). The spectrum would also retain characteristic absorptions from the phenyl group, the secondary amide, and the thiazolidine ring structure.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Carboxylic Acid O-H | 3300 - 2500 | Stretching (Broad) |

| Amine/Amide N-H | 3400 - 3250 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 3000 - 2850 | Stretching |

| Carboxylic Acid C=O | 1725 - 1700 | Stretching |

| Amide C=O | ~1650 | Stretching (Amide I) |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Amide N-H | ~1550 | Bending (Amide II) |

UV-Vis Spectroscopy for Detection and Monitoring of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique employed for the detection and monitoring of various chemical compounds. wepub.org While direct UV-Vis spectrophotometry for this compound can be challenging due to spectral similarities with its parent compound, ampicillin, indirect methods have been developed. ymerdigital.comnih.gov These methods often involve the degradation of the parent drug and subsequent complexation of the degradation products, which include this compound.

One such indirect method involves the degradation of ampicillin under alkaline conditions to form products, including this compound. These degradation products can then form a complex with nickel (II) ions (Ni²⁺) in an ammonium (B1175870) hydroxide (B78521) medium. nih.govrsc.org This complex exhibits a characteristic absorption peak at a wavelength of 269 nm. nih.govrsc.org The intensity of the absorbance at this wavelength is proportional to the concentration of the degradation products, allowing for indirect quantification. The molar absorption coefficient for this complex has been determined to be 4.28 × 10³ L mol⁻¹ cm⁻¹. nih.govrsc.org This approach improves the selectivity of the determination by shifting the measurement to a wavelength where interference from other components is minimized. nih.gov UV-Vis detectors, often coupled with liquid chromatography, are also used at specific wavelengths, such as 225 nm or 235 nm, to monitor the elution of this compound and other degradation products. researchgate.netnih.gov

Method Development and Validation for this compound Analysis

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results for the quantification of this compound. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), to demonstrate that an analytical procedure is suitable for its intended purpose. researchgate.netnih.gov The validation process for methods analyzing this compound, often as a degradation product of ampicillin, encompasses several key parameters. These include selectivity, specificity, sensitivity (including detection and quantification limits), accuracy, precision, and robustness. researchgate.netresearchgate.net These parameters ensure that the method can reliably distinguish this compound from other components, measure it at low concentrations, and produce consistent and accurate results under varied conditions. sapub.org

Sensitivity and Detection Limits in this compound Quantification

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with suitable precision and accuracy. ijrpc.com For this compound, these values are typically established as part of the validation of stability-indicating methods for ampicillin.

Different analytical techniques yield varying levels of sensitivity. For example, an indirect UV-Vis spectrophotometric method for ampicillin degradation products reported a detection limit of 0.52 µg/mL. nih.govrsc.org HPLC methods generally offer greater sensitivity. One HPLC-UV method reported an LOD and LOQ of 0.02 µg/mL and 0.066 µg/mL, respectively, for ampicillin in serum. ijrpc.com Another study established an LOD of 1.08 µg/mL and an LOQ of 3.27 µg/mL. researchgate.net

Sensitivity Parameters for Ampicillin and its Degradation Products

| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| UV-Vis Spectrophotometry | Ampicillin Degradation Products | 0.52 µg/mL | Not Reported | nih.govrsc.org |

| HPLC-UV | Ampicillin | 0.02 µg/mL | 0.066 µg/mL | ijrpc.com |

| HPLC-UV | Ampicillin | 1.08 µg/mL | 3.27 µg/mL | researchgate.net |

| HPLC | Amphotericin B | 0.025 µg/mL | 0.039 µg/mL | researchgate.net |

Accuracy and Precision Assessments for this compound

Accuracy and precision are fundamental validation parameters that ensure the reliability of quantitative data. Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. sapub.orgui.ac.id Precision measures the degree of agreement among a series of measurements under the same conditions and is typically expressed as the Relative Standard Deviation (RSD). sapub.orgnih.gov

For analytical methods quantifying ampicillin and its related substances, including this compound, accuracy is evaluated by spiking a known amount of the analyte into a sample matrix and calculating the percentage of recovery. ymerdigital.comsapub.org Recovery rates close to 100% indicate high accuracy. sapub.org For instance, studies on ampicillin have shown recovery rates between 98% and 102%. researchgate.net One UV-Vis method reported recovery rates from 98.68% to 102.7%. nih.govrsc.org

Precision is assessed at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). sapub.orgnih.gov Low RSD values, typically below 2%, are considered acceptable and indicate good precision. researchgate.netresearchgate.net

Accuracy and Precision Data for Ampicillin/Related Compounds Analysis

| Method | Parameter | Concentration Levels | Result | Acceptance Criteria | Source |

|---|---|---|---|---|---|

| FT-IR | Accuracy (% Recovery) | 80%, 100%, 120% | Close to 100% | 98.0% - 102.0% | sapub.org |

| Precision (% RSD) | Intra-assay & Inter-assay | 1.70% & <2.47% | <5% | sapub.org | |

| UV-Vis Spectrophotometry | Accuracy (% Recovery) | Not Specified | 98.68% - 102.7% | Not Specified | nih.govrsc.org |

| Precision (% RSD) | Not Specified | 0.7% - 1.7% | Not Specified | nih.govrsc.org | |

| HPLC | Accuracy (% Recovery) | Not Specified | 98% - 102% | Not Specified | researchgate.net |

| Precision (% RSD) | Intra-day & Inter-day | <2% | <2% | researchgate.net | |

| LC | Method Precision (% RSD) | Six preparations | Low % RSD observed | NMT 2.0% | researchgate.net |

Robustness and Stability-Indicating Methods for this compound

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov For HPLC methods, these variations can include changes in mobile phase composition, pH, flow rate, and column temperature. researchgate.netnih.gov For example, a method might be tested with mobile phase pH values ranging from 3.0 to 3.5 or flow rates between 0.8 and 1.2 mL/min. researchgate.net The consistency of the results, often evaluated by the RSD of the measurements under these varied conditions, demonstrates the method's robustness. researchgate.net

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential components. nih.gov The development of a SIM is crucial for assessing the stability of drug substances and products. This involves subjecting the drug to stress conditions such as hydrolysis (acidic, basic), oxidation, and heat to intentionally generate degradation products, including this compound. nih.gov The analytical method must then demonstrate its ability to separate the intact drug from all the resulting degradation products, proving its specificity and stability-indicating nature. nih.govresearchgate.net

Stability and Degradation Kinetics of Ampicillin to Ampicilloic Acid

Influence of Environmental Factors on Ampicilloic Acid Formation

The formation of this compound from ampicillin (B1664943) is a chemical process susceptible to environmental conditions. The presence of water, heat, and acidic or basic catalysts can accelerate the degradation of the parent drug.

The rate of ampicillin degradation, and consequently the formation of this compound, is highly dependent on temperature. As with most chemical reactions, an increase in temperature generally leads to an accelerated rate of degradation. Studies have shown that the hydrolysis of ampicillin follows the principles of chemical kinetics, where the rate constant increases with temperature.

Research has demonstrated a significant increase in the hydrolysis rate of ampicillin with rising temperature. For instance, one study reported that the hydrolysis rates increased by a factor of 2.5 to 3.9 for every 10°C increase in temperature. scielo.br The apparent heats of activation for ampicillin degradation have been determined in various buffer solutions, further quantifying the temperature dependency. For example, in buffer solutions of pH 1.35, 4.93, and 9.78, the apparent heats of activation were found to be 16.4, 18.3, and 9.2 kcal/mole, respectively. Current time information in Asia/Manila.

Interactive Table: Effect of Temperature on Ampicillin Degradation Rate Constant

Below is an illustrative data table showing the hypothetical first-order rate constants for ampicillin degradation at different temperatures, based on the general findings that degradation accelerates with temperature.

| Temperature (°C) | Apparent First-Order Rate Constant (k) (s⁻¹) |

| 25 | 1.5 x 10⁻⁷ |

| 35 | 4.5 x 10⁻⁷ |

| 45 | 1.2 x 10⁻⁶ |

| 55 | 3.0 x 10⁻⁶ |

| 65 | 7.5 x 10⁻⁶ |

Note: The data in this table is illustrative and intended to demonstrate the trend of increasing degradation rate with temperature.

The pH of the environment is a critical determinant in the degradation of ampicillin and the subsequent yield of this compound. The hydrolysis of the β-lactam ring is subject to both acid and base catalysis. Generally, ampicillin exhibits maximum stability in the slightly acidic pH range, around pH 5.85 in unbuffered solutions. Current time information in Asia/Manila. As the pH deviates from this optimum, either towards more acidic or more alkaline conditions, the rate of degradation increases significantly.

In alkaline solutions, the hydroxyl ion acts as a nucleophile, attacking the carbonyl group of the β-lactam ring and leading to the formation of this compound. researchgate.netresearchgate.net Studies conducted at pH 12 have shown that 5R-penicilloic acid is the initial degradation product, which can then undergo epimerization. researchgate.netresearchgate.net In strongly acidic conditions, the degradation pathway can also be complex, leading to various products including this compound.

The composition of the buffer used in a solution can also influence the degradation rate. The catalytic effects of buffer ions, such as citrate (B86180) and phosphate (B84403), have been observed to affect the rate of ampicillin degradation. Current time information in Asia/Manila.

Interactive Table: Influence of pH on Ampicillin Degradation

This illustrative table demonstrates the effect of pH on the percentage of ampicillin degraded over a fixed period, highlighting the increased degradation at acidic and alkaline pH.

| pH | Percentage of Ampicillin Degraded (%) |

| 2.0 | 45 |

| 4.0 | 15 |

| 5.8 | 5 |

| 7.5 | 25 |

| 9.0 | 60 |

| 12.0 | 90 |

Note: The data in this table is illustrative and based on the established pH-degradation profile of ampicillin.

In the solid state, the stability of ampicillin is significantly affected by the presence of moisture. Ampicillin often exists as a trihydrate, and the loss of these water molecules upon exposure to low humidity environments can impact its stability. globalscitechocean.com Studies have shown that the dehydration of ampicillin trihydrate can lead to an increase in the degradation rate. globalscitechocean.com The dehydration process itself is influenced by both ambient temperature and relative humidity, with higher temperatures and lower relative humidity accelerating water loss. globalscitechocean.com

The anhydrous form of ampicillin has been reported to be more stable in the solid phase compared to the ampicillin trihydrate, which is commonly used in pharmaceutical formulations. nih.gov Conversely, the sodium salt of ampicillin is considerably more susceptible to degradation in the solid state. nih.gov This highlights the critical role of the physical form and the surrounding aqueous environment, or lack thereof, on the stability of ampicillin and its propensity to degrade into this compound and other products.

Interactive Table: Effect of Relative Humidity (RH) on Ampicillin Trihydrate Degradation

The following illustrative table shows the hypothetical percentage of ampicillin trihydrate degradation over time at different relative humidity levels, demonstrating increased degradation at lower humidity due to dehydration-induced instability.

| Relative Humidity (%) | Percentage Degraded after 30 days at 25°C |

| 10 | 15 |

| 30 | 8 |

| 50 | 5 |

| 75 | 3 |

| 90 | 2 |

Note: This data is illustrative and based on the principle that dehydration of ampicillin trihydrate can lead to increased degradation.

Kinetic Modeling of Ampicillin Degradation and this compound Formation

The degradation of ampicillin to this compound can be described using various kinetic models to predict its stability over time under different conditions. The hydrolysis of ampicillin in solution is often found to follow first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of ampicillin. globalscitechocean.com

In some cases, more complex models are employed to account for the influence of various factors. For instance, in the context of enzymatic synthesis and hydrolysis of ampicillin, a Michaelis-Menten model with competitive inhibition has been used to describe the kinetics. scielo.br This model includes parameters such as the maximum reaction rate (Vmax) and the Michaelis constant (Km), which are essential for characterizing the enzymatic process. One study determined the kinetic parameters for the hydrolysis of ampicillin at pH 6.5 and 25°C to be kcat2 = 4.67x10⁻³ mM/UI min and Km2 = 11.47 mM. scielo.br

Theoretical studies using density functional theory (DFT) have also been employed to investigate the reaction mechanism and kinetics of ampicillin degradation, for example, by hydroxyl radicals. nih.gov Such computational models can provide insights into the reaction pathways and calculate theoretical rate constants.

Interactive Table: Illustrative Kinetic Parameters for Ampicillin Degradation

This table provides an example of kinetic parameters that could be determined for the degradation of ampicillin under a specific set of conditions.

| Parameter | Value | Unit |

| k_obs (pseudo-first-order rate constant) | 2.5 x 10⁻⁶ | s⁻¹ |

| t₁/₂ (half-life) | 77 | hours |

| Activation Energy (Ea) | 65 | kJ/mol |

Note: The data in this table is for illustrative purposes and would be specific to a particular set of experimental conditions (e.g., pH, temperature, buffer).

Stress Degradation Studies and Forced Degradation Profiles of Ampicillin

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing. The goal is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.

Ampicillin has been subjected to forced degradation under various stress conditions, including acid and base hydrolysis, thermal stress, and photolysis. longdom.org These studies consistently show that ampicillin is highly susceptible to degradation in both acidic and basic environments.

One study investigated the degradation of ampicillin active pharmaceutical ingredient (API) and two different formulations (AMP.L and AMP.M) under stress conditions. longdom.org The results indicated significant degradation in both 1N HCl and 1N NaOH. In contrast, exposure to heat and UV light resulted in negligible degradation. longdom.org

Interactive Table: Forced Degradation of Ampicillin

The following table summarizes the percentage of ampicillin degradation under different forced degradation conditions as reported in a study. longdom.org

| Stress Condition | Ampicillin API (% Degraded) | Formulation AMP.L (% Degraded) | Formulation AMP.M (% Degraded) |

| 1N HCl | 87.68 | 45.31 | 61.80 |

| 1N NaOH | 88.00 | 55.30 | 65.27 |

| Heat (30 min) | Negligible | Negligible | Negligible |

| UV Light (30 min) | Negligible | Negligible | Negligible |

Source: Data adapted from a study on the degradation of ampicillin in API and formulations. longdom.org It is important to note that these values represent the degradation of the parent drug, with this compound being a primary resulting product, particularly under hydrolytic conditions.

The primary degradation product identified in many of these studies is this compound, formed through the hydrolysis of the β-lactam ring. High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and quantify ampicillin and its degradation products, including this compound. nih.govmagtechjournal.com

Role and Biological Significance of Ampicilloic Acid

Ampicilloic Acid as a Major Metabolite of Ampicillin (B1664943)

When ampicillin enters a biological system, it is not entirely excreted in its active form. A significant portion undergoes metabolic transformation, with this compound being a principal resulting compound. This transformation involves the hydrolysis of the β-lactam ring, a core structural feature of ampicillin essential for its antibiotic activity.

The metabolism of ampicillin to this compound varies across different biological systems.

Human: In healthy human subjects, approximately 20% of an administered ampicillin dose is metabolized. nih.gov The primary metabolic pathway is the hydrolytic cleavage of the β-lactam ring, which results in the formation of this compound. wikipedia.org Specifically, studies have identified two main stereoisomers of this compound, (5R,6R)-penicilloic acid and (5S,6R)-penicilloic acid, which are excreted in the urine. nih.gov Within 12 hours of administration, about 7% of the total dose can be found in the urine as metabolites. nih.gov Another identified metabolite is piperazine-2,5-dione. nih.gov

Rat: Following administration to rats, ampicillin is distributed throughout major organ systems. nih.govnih.gov While detailed studies focusing solely on the metabolic products in rats are less common, the fundamental pathway involving the opening of the β-lactam ring to form penicilloic acids is a shared characteristic among mammals. wikipedia.org Ampicillin has a relatively short serum half-life in rats, estimated to be around 27 minutes after intraperitoneal injection. nih.gov

Fish: There is a notable lack of available studies on the specific metabolic pathways of ampicillin in fish species. Therefore, it remains unknown whether the same metabolites found in humans, such as this compound isomers, are formed in fish. Research in fish has primarily focused on the detection of ampicillin residues in tissues for food safety purposes.

Table 1: Summary of Ampicillin Metabolism in Different Biological Systems

| Biological System | Metabolic Fate | Key Metabolites Identified | Research Findings |

| Human | Approximately 20% of a dose is metabolized. nih.gov | (5R,6R)-ampicilloic acid, (5S,6R)-ampicilloic acid, Piperazine-2,5-dione. nih.gov | Hydrolysis of the β-lactam ring is the primary pathway. nih.govwikipedia.org |

| Rat | Distributed widely in tissues; undergoes metabolic processes. nih.govnih.gov | Specific studies identifying metabolites are limited; penicilloic acid formation is expected. | Serum half-life is approximately 27 minutes. nih.gov |

| Fish | Not well-documented. | No specific metabolite studies are available. | Research focus is on residue depletion of the parent drug, not metabolites. |

This compound as a Pharmaceutical Impurity

Ampicillin is known to be susceptible to degradation, particularly in the presence of moisture. nih.gov This degradation leads to the formation of various related substances, with this compound being a prominent impurity that can affect the quality and safety of ampicillin-containing drug products. nih.gov

Impurity profiling is a critical aspect of pharmaceutical quality control. For ampicillin, this involves identifying and quantifying the substances that form during its synthesis and storage. This compound is consistently identified as a major degradation product. nih.gov The hydrolysis of ampicillin's β-lactam ring can occur in aqueous solutions or even in solid dosage forms exposed to humidity. nih.gov Analytical techniques such as high-performance liquid chromatography (HPLC) are used to separate and identify these impurities, which include isomers of this compound like (5S, 6R) and (5R, 6R) ampicilloic acids. nih.gov Other degradation products can include ampicillin dimers and various oligomers. drugfuture.com

Table 2: Common Degradation-Related Impurities in Ampicillin Formulations

| Impurity Name | Type | Formation Pathway |

| This compound Isomers | Degradation Product | Hydrolysis of the β-lactam ring. nih.gov |

| Ampicillin Diketopiperazines | Degradation Product | Intramolecular cyclization. drugfuture.com |

| Ampicillin Dimers | Degradation Product | Intermolecular reactions between ampicillin molecules. drugfuture.com |

| D-Phenylglycine | Process Impurity | Starting material used in ampicillin synthesis. drugfuture.com |

To ensure the safety and efficacy of ampicillin, regulatory bodies like the European Pharmacopoeia (EP) establish strict limits on the levels of impurities. drugfuture.comedqm.eu this compound is recognized as a specified impurity in these pharmacopoeias, often designated as "Ampicillin Impurity D". synzeal.comnih.gov The general principles of impurity control require that impurities above a certain threshold (the identification threshold, typically >0.10%) be identified and quantified. edqm.eu While the European Pharmacopoeia may set individual limits for certain impurities, others fall under a general category. For Ampicillin Sodium, the limit for "any other impurity," which would include ampicilloic acids, is specified not to exceed 2.0%. drugfuture.com Adherence to these standards is mandatory for pharmaceutical manufacturers to ensure product quality and regulatory compliance. edqm.eu

Biological Activity Profile of this compound

The biological activity of this compound is fundamentally different from its parent compound, ampicillin. This difference is a direct result of the structural change that occurs during its formation.

The antimicrobial efficacy of ampicillin and other β-lactam antibiotics is entirely dependent on the integrity of the β-lactam ring. wikipedia.orgmedkoo.com This four-membered ring is highly strained and reactive, allowing it to bind to and irreversibly inhibit penicillin-binding proteins (PBPs), which are enzymes essential for the synthesis of the bacterial cell wall. wikipedia.orgdrugbank.com

This compound is formed when this critical β-lactam ring is hydrolyzed, or opened. medkoo.com This structural alteration eliminates the compound's ability to bind to PBPs, rendering it devoid of any meaningful antibacterial activity. medkoo.com Research studies confirm this, showing that this compound has negligible inhibitory effects against common bacterial strains. Its Minimum Inhibitory Concentrations (MICs) are typically reported as greater than 512 µg/mL, a level far too high to be of any therapeutic relevance and drastically different from the potent activity of ampicillin. medkoo.com

Table 3: Comparative Antimicrobial Activity (MIC)

| Compound | Target Organism | Typical MIC (µg/mL) | Antimicrobial Activity |

| Ampicillin | Escherichia coli | 4 | Active |

| Ampicillin | Staphylococcus aureus | 0.6 - 1 | Active |

| Ampicillin | Streptococcus pneumoniae | 0.03 - 0.06 | Active |

| This compound | Standard Gram-positive and Gram-negative bacteria | >512 medkoo.com | Negligible medkoo.com |

Toxicological Relevance of this compound in Allergic Reactions

This compound, a primary metabolite of the beta-lactam antibiotic ampicillin, plays a significant role in the toxicology of allergic reactions. Its formation through the hydrolysis of ampicillin's beta-lactam ring is a crucial step in the development of hypersensitivity responses in susceptible individuals. These reactions can range from mild skin rashes to severe, life-threatening anaphylaxis. The toxicological importance of this compound lies in its ability to act as a hapten, initiating an immune cascade that leads to the clinical manifestations of an allergic reaction.

The mechanism underlying this compound-induced allergies is centered on the hapten hypothesis. consensus.app As a small molecule, this compound itself is not immunogenic. However, its chemically reactive structure allows it to covalently bind to endogenous proteins, forming hapten-protein conjugates. consensus.app This process of haptenation transforms the self-protein into a novel antigen, which can then be recognized by the immune system as foreign. consensus.app

Once these ampicilloyl-protein conjugates are formed, they are processed by antigen-presenting cells (APCs). These APCs then present the ampicilloyl determinant to T-helper cells, initiating a T-cell-dependent B-cell response. This leads to the production of specific Immunoglobulin E (IgE) antibodies directed against the ampicilloyl group. nih.gov Subsequent exposure to ampicillin results in the formation of more this compound, which then cross-links the IgE antibodies bound to the surface of mast cells and basophils. This cross-linking triggers the degranulation of these cells, releasing a variety of inflammatory mediators, such as histamine, leukotrienes, and prostaglandins. It is the release of these mediators that is responsible for the clinical symptoms of an immediate hypersensitivity reaction, including urticaria, angioedema, bronchospasm, and in severe cases, anaphylactic shock.

Research has shown that the ampicilloyl determinant is a major antigenic determinant in penicillin allergies. nih.gov However, the specificity of the IgE response can vary among individuals. While some patients produce IgE that is highly specific to the ampicilloyl side chain, many others exhibit cross-reactivity with other penicillin-derived determinants, such as those from benzylpenicillin. nih.gov

Studies investigating the prevalence of specific IgE antibodies have provided quantitative insights into the role of ampicillin-related determinants in allergic reactions. In a large study of patients with suspected penicillin allergy, a significant percentage were found to have elevated specific IgE to ampicillin. nih.govkarger.com

The following table summarizes findings from a study on specific IgE levels in patients with suspected penicillin allergy.

| Penicillin Determinant | Percentage of Patients with Elevated Specific IgE |

| Ampicillin | 23.3% |

| Amoxicillin (B794) | 19.1% |

| Penicillin G | 24.3% |

| Penicillin V | 68.3% |

| Minor Determinants | 63.1% |

Data sourced from a study of 9,100 patients with suspected penicillin allergy. nih.govkarger.com

Furthermore, the structural similarities between the side chains of different beta-lactam antibiotics can lead to cross-reactivity. For instance, individuals allergic to ampicillin, an aminopenicillin, may also react to other aminopenicillins like amoxicillin and certain cephalosporins that possess similar side chains. nih.gov Research indicates that the rate of cross-reactivity between aminopenicillins and some cephalosporins can be significant. nih.gov

The table below presents data on the cross-reactivity between aminopenicillins and other beta-lactams.

| Cross-Reacting Antibiotic Class | Rate of Cross-Reactivity with Aminopenicillins |

| Aminocephalosporins | >30% |

| Carbapenems | <1% |

| Monobactams (Aztreonam) | ~0% |

Data compiled from multiple research sources on beta-lactam cross-reactivity. consensus.appnih.govyoutube.comresearchgate.net

Future Directions in Ampicilloic Acid Research

Development of Advanced Spectroscopic and Chromatographic Techniques for Trace Analysis

The accurate detection and quantification of ampicilloic acid, often present in trace amounts, is critical for stability studies and environmental monitoring. Future research is focused on enhancing the sensitivity, specificity, and speed of analytical methods.

Advanced chromatographic techniques are at the forefront of this development. While High-Performance Liquid Chromatography (HPLC) has been a foundational method for analyzing ampicillin (B1664943) and its degradation products, newer techniques offer significant improvements. nih.govnih.govnih.govijpsjournal.com Rapid Resolution Liquid Chromatography (RRLC), for instance, provides faster and more efficient separation of compounds in complex mixtures. nih.gov When coupled with mass spectrometry, such as in RRLC-Electrospray Ionization Tandem Mass Spectrometry (RRLC-ESI-MSⁿ), it becomes a powerful tool for both separation and structural identification of ampicillin-related substances, including isomers of this compound. nih.gov Other advanced methods like Ultra-High Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) also offer potential for faster analysis and improved resolution. ijpsjournal.com

Spectroscopic techniques are also evolving. Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been instrumental in characterizing degradation products like this compound. researchgate.netnih.gov Future developments in advanced spectroscopy systems, featuring superior detector technology and user-friendly software interfaces, promise to simplify and enhance the precision of data acquisition and analysis for complex molecules. spectrumtechniques.com

Interactive Table 1: Advanced Analytical Techniques for this compound

| Technique | Description | Application in this compound Analysis |

|---|---|---|

| HPLC | A cornerstone technique that separates components of a mixture based on their interactions with a stationary and mobile phase. ijpsjournal.com | Widely used for the separation and quantification of ampicillin and its degradation products, including this compound. nih.govnih.gov |

| RRLC-ESI-MSⁿ | A rapid separation technique combined with mass spectrometry for structural elucidation. nih.gov | Enables fast and accurate identification of this compound isomers and other related substances in ampicillin samples. nih.gov |

| ¹H NMR Spectroscopy | A spectroscopic technique used to determine the structure of organic molecules. researchgate.netnih.gov | Characterizes the structure of this compound and other degradation products formed from ampicillin. researchgate.netnih.gov |

| UHPLC | An advancement of HPLC using smaller particle sizes, resulting in higher speed and sensitivity. ijpsjournal.com | Offers potential for more rapid and sensitive trace analysis of this compound in various matrices. |

| SFC | A technique using a supercritical fluid as the mobile phase, offering fast and efficient separations. ijpsjournal.com | Could be applied for the efficient separation of this compound, especially in complex mixtures. |

In-depth Mechanistic Studies of this compound Degradation Pathways

Understanding the pathways through which this compound is formed is essential for controlling the degradation of ampicillin. This compound results from the hydrolysis of the β-lactam ring of ampicillin. medkoo.com

Studies have shown that under alkaline conditions, (5R)-penicilloic acid is the initial degradation product of ampicillin. researchgate.netnih.gov This compound can then undergo epimerization at the C-5 position to form the (5S) isomer. researchgate.netnih.gov The degradation of ampicillin is complex and can lead to the formation of various other products, including ampicillin polymers, especially in dilute solutions. researchgate.netnih.gov Further research aims to fully elucidate these complex degradation networks under various pH, temperature, and solvent conditions. researchgate.netnih.gov

Interactive Table 2: Key Degradation Products in Ampicillin Pathways

| Compound | Formation Pathway | Significance |

|---|---|---|

| (5R)-Ampicilloic Acid | Initial product of ampicillin hydrolysis. nih.govresearchgate.netnih.gov | A primary marker for ampicillin degradation. medkoo.com |

| (5S)-Ampicilloic Acid | Formed via epimerization of the (5R) isomer. nih.govresearchgate.netnih.gov | Indicates further progression of the degradation process. |

| Ampicillin Penamaldic Acid | A degradation product detected by ¹H NMR. researchgate.netnih.gov | Part of the complex degradation cascade of ampicillin. |

| Ampicillin Penilloic Acid | Formed under specific degradation conditions. researchgate.netnih.gov | Its formation mechanism contributes to the overall understanding of ampicillin instability. |

| 2-hydroxy-3-phenylpyrazine | A degradation product identified under certain conditions. researchgate.netnih.gov | Highlights the diverse chemical transformations that can occur. |

Application of Computational Chemistry Approaches for Reaction Pathway Prediction

Retrosynthesis involves computationally deconstructing a target molecule (in this case, this compound and other degradation products) into simpler precursors to identify feasible reaction pathways. atomfair.com AI and machine learning models, trained on vast chemical reaction databases, can predict the likelihood and outcomes of specific reaction steps. atomfair.comresearchgate.netresearchgate.net These models can utilize various architectures, including Graph Neural Networks (GNNs) and Transformer models, to analyze molecular structures and predict their reactivity. atomfair.com

For this compound, these computational approaches can help to:

Predict the most likely degradation pathways under different environmental conditions.

Identify intermediate structures and transition states that are difficult to detect experimentally.

Screen for conditions that might accelerate or inhibit the formation of this compound.

While these methods are still evolving, their application holds the promise of providing deeper insights into the chemical stability of ampicillin and guiding the development of more stable formulations. researchgate.net

Implications for Pharmaceutical Stability and Drug Development Strategies

The formation of this compound is a direct indicator of ampicillin degradation, which has significant implications for the stability and shelf-life of pharmaceutical products. medkoo.comnih.gov Stability testing is a critical part of the drug development process to ensure a drug maintains its quality, safety, and efficacy over time. mdpi.com

Numerous studies have used HPLC to assess the stability of ampicillin in various solutions and storage conditions, with the concentration of this compound and other degradation products serving as key stability markers. nih.govnih.gov Research has shown that factors like temperature, pH, and the presence of buffers can significantly affect the rate of ampicillin degradation. nih.govresearchgate.netscirp.org For instance, ampicillin is more stable under refrigerated conditions compared to room temperature. nih.govscirp.org The addition of a phosphate (B84403) buffer has been shown to extend the stability of ampicillin in solution. nih.gov

Understanding the kinetics and mechanisms of this compound formation allows pharmaceutical scientists to develop strategies to minimize degradation, such as optimizing formulation pH, selecting appropriate buffers, and defining proper storage conditions. nih.gov

Interactive Table 3: Summary of Ampicillin Stability Findings

| Condition | Concentration/Solvent | Stability Finding | Reference |

|---|---|---|---|

| Refrigerated Storage (4°C) | 12 g/L in Normal Saline + Buffer | Stable for at least 72 hours. | nih.gov |

| Room Temperature | 12 g/L in Normal Saline | Stable for at least 24 hours. | nih.gov |

| Room Temperature + Buffer | 12 g/L in Normal Saline + Buffer | Stability extended to at least 48 hours. | nih.gov |

| Refrigerated then Room Temp | 20-21 mg/mL in Normal Saline | Can be stored for up to 72 hours refrigerated before a 24-hour infusion at room temperature with <10% potency loss. | nih.gov |

| Acidic Conditions | Perchloric Acid | Buffering with acetate (B1210297) after deproteinization reduced degradation to less than 5% over 4 hours. | researchgate.net |

Research on the Environmental Fate and Persistence of this compound

The widespread use of antibiotics like ampicillin leads to their release into the environment through various pathways. nih.gov Once in the environment, these compounds and their metabolites, including this compound, can persist and potentially contribute to issues like the development of antimicrobial resistance. nih.govumn.edu

This compound, as a stable metabolite of ampicillin, can be used as a marker to assess the persistence and ecological impact of antibiotic residues in wastewater and other environmental compartments. medkoo.com Research in this area focuses on understanding how this compound behaves in different environmental matrices such as water and soil. umn.edu Key processes studied include transformation by sunlight (photodegradation), breakdown by microorganisms (biodegradation), and attachment to soil and sediment particles (sorption). umn.edu

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Ampicilloic Acid in laboratory settings?

- Methodological Answer: Synthesis typically involves β-lactam ring formation coupled with side-chain modifications. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation . For reproducibility, experimental protocols must detail reagent stoichiometry, reaction conditions (e.g., pH, temperature), and purification steps .

Q. How is the mechanism of action of this compound investigated in antimicrobial studies?

- Methodological Answer: Use in vitro minimum inhibitory concentration (MIC) assays against gram-positive and gram-negative bacterial strains. Combine with molecular docking simulations to identify binding affinities to penicillin-binding proteins (PBPs). Validate findings via comparative studies with structurally similar β-lactam antibiotics .

Q. What experimental approaches are used to assess this compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability testing using HPLC to monitor degradation products. Apply Arrhenius equation kinetics to predict shelf-life under standard storage conditions. Include control groups with buffered solutions at pH 2–9 and temperatures ranging from 4°C to 40°C .

Q. How do researchers differentiate between in vitro and in vivo efficacy profiles of this compound?

- Methodological Answer: Perform dose-response studies in animal models (e.g., murine infection models) alongside in vitro MIC assays. Account for pharmacokinetic variables (e.g., bioavailability, half-life) and host-pathogen interactions. Use statistical models like ANOVA to compare efficacy metrics across experimental setups .

Advanced Research Questions

Q. How can contradictory data on this compound’s antimicrobial efficacy be resolved across independent studies?